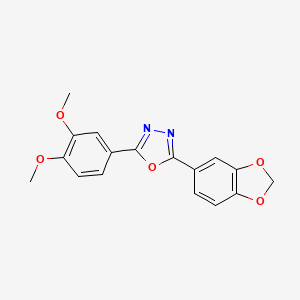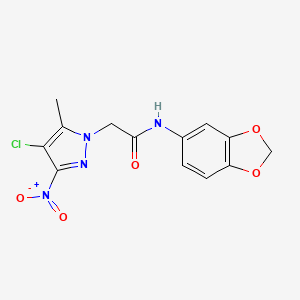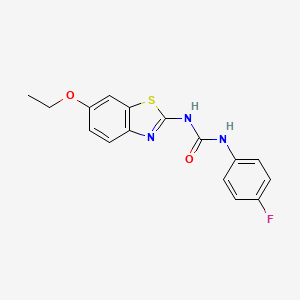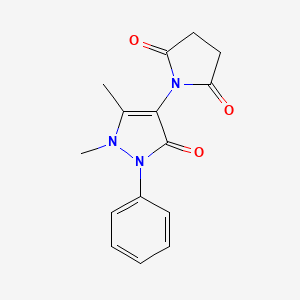![molecular formula C17H21ClN2O2S B5679148 [(1S,5R)-6-(5-chlorothiophene-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-3-yl]-cyclobutylmethanone](/img/structure/B5679148.png)
[(1S,5R)-6-(5-chlorothiophene-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-3-yl]-cyclobutylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1S,5R)-6-(5-chlorothiophene-2-carbonyl)-3,6-diazabicyclo[322]nonan-3-yl]-cyclobutylmethanone is a complex organic compound characterized by its unique bicyclic structure and the presence of a chlorothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,5R)-6-(5-chlorothiophene-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-3-yl]-cyclobutylmethanone involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Diazabicyclo[3.2.2]nonane Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the diazabicyclo[3.2.2]nonane core.
Introduction of the Chlorothiophene Moiety: The chlorothiophene group is introduced via a Friedel-Crafts acylation reaction using 5-chlorothiophene-2-carbonyl chloride and an aluminum trichloride catalyst.
Attachment of the Cyclobutylmethanone Group: The final step involves the coupling of the cyclobutylmethanone group to the diazabicyclo[3.2.2]nonane core through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound typically involves optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
[(1S,5R)-6-(5-chlorothiophene-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-3-yl]-cyclobutylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and various substituted analogs, each with potential unique properties and applications.
Scientific Research Applications
[(1S,5R)-6-(5-chlorothiophene-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-3-yl]-cyclobutylmethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism by which [(1S,5R)-6-(5-chlorothiophene-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-3-yl]-cyclobutylmethanone exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The chlorothiophene moiety plays a crucial role in this interaction, facilitating binding through hydrophobic and π-π interactions. The diazabicyclo[3.2.2]nonane core provides structural rigidity, ensuring proper orientation and binding affinity.
Comparison with Similar Compounds
Similar Compounds
5-Chlorothiophene-2-carboxylic Acid: A precursor in the synthesis of the target compound, known for its use in medicinal chemistry.
Rivaroxaban: An oxazolidinone derivative used in the treatment of thromboembolic disorders, which also contains a chlorothiophene moiety.
Uniqueness
[(1S,5R)-6-(5-chlorothiophene-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-3-yl]-cyclobutylmethanone is unique due to its combination of a diazabicyclo[3.2.2]nonane core and a chlorothiophene moiety, providing a distinct set of chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
[(1S,5R)-6-(5-chlorothiophene-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-3-yl]-cyclobutylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O2S/c18-15-7-6-14(23-15)17(22)20-9-11-4-5-13(20)10-19(8-11)16(21)12-2-1-3-12/h6-7,11-13H,1-5,8-10H2/t11-,13+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQMAOJSARDUJJ-WCQYABFASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CC3CCC(C2)N(C3)C(=O)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)C(=O)N2C[C@@H]3CC[C@H](C2)N(C3)C(=O)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-[3-oxo-3-(5-propyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)propyl]pyridazin-3(2H)-one](/img/structure/B5679070.png)

![8-methoxy-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}chromane-3-carboxamide](/img/structure/B5679081.png)
![3-[(2Z)-PYRROLIDIN-2-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE](/img/structure/B5679088.png)


![1-ethyl-5-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}carbonyl)-2-piperidinone](/img/structure/B5679107.png)
![N-[(3R,4S)-1-(5-ethyl-2-methylpyrimidin-4-yl)-4-propylpyrrolidin-3-yl]methanesulfonamide](/img/structure/B5679115.png)
![1-[(4-Ethoxyphenyl)methyl]-3-phenylurea](/img/structure/B5679117.png)
![1-[3-BENZYL-2-THIOXO-2,3-DIHYDROIMIDAZO[4,5-B]INDOL-4(1H)-YL]-1-ETHANONE](/img/structure/B5679125.png)
![2-ethyl-4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5679129.png)
![N-[(3R,4S)-4-cyclopropyl-1-methylsulfonylpyrrolidin-3-yl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B5679130.png)


